molecular formula C14H11N3O2 B8017122 1-{2-nitro-4-methylphenyl}-1H-indazole

1-{2-nitro-4-methylphenyl}-1H-indazole

Cat. No.: B8017122
M. Wt: 253.26 g/mol
InChI Key: CPVYHMRPGVHAMZ-UHFFFAOYSA-N
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Description

1-{2-Nitro-4-methylphenyl}-1H-indazole is a nitro-substituted indazole derivative characterized by a methyl group at the 4-position and a nitro group at the 2-position of the phenyl ring fused to the indazole core. Indazoles are nitrogen-containing heterocyclic compounds with a bicyclic structure, often studied for their pharmacological and material science applications. The nitro and methyl substituents on the phenyl ring likely influence its electronic properties, solubility, and reactivity, making it a candidate for comparative studies with structurally related compounds.

Properties

IUPAC Name

1-(4-methyl-2-nitrophenyl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-10-6-7-13(14(8-10)17(18)19)16-12-5-3-2-4-11(12)9-15-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVYHMRPGVHAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=CC=CC=C3C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-nitro-4-methylphenyl}-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitro-4-methylphenylhydrazine with a suitable aldehyde or ketone, followed by cyclization to form the indazole ring. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are also employed in the synthesis of indazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{2-nitro-4-methylphenyl}-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of 1-{2-amino-4-methylphenyl}-1H-indazole.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{2-nitro-4-methylphenyl}-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indazole ring structure allows for binding to specific enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 1-{2-nitro-4-methylphenyl}-1H-indazole, based on the provided evidence and related literature:

Compound Name Core Structure Substituents Key Properties/Applications Reference
This compound Indazole 2-NO₂, 4-CH₃ on phenyl Potential pharmacological activity Hypothetical*
1-(4-Nitrophenyl)-1H-imidazole Imidazole 4-NO₂ on phenyl Research applications in synthesis
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Imidazole 5-NO₂, 4-ClCH₂ on phenyl, 1,2-CH₃ Intermediate in organic synthesis

* Hypothetical entry due to lack of direct evidence for the target compound.

Key Differences and Trends

Core Heterocycle :

  • Indazole vs. Imidazole : Indazole (benzopyrazole) contains a six-membered benzene ring fused to a five-membered pyrazole ring, while imidazole is a standalone five-membered ring with two nitrogen atoms. Indazoles generally exhibit greater aromatic stability and diverse binding modes in biological systems compared to imidazoles .

Substituent Positioning :

  • The 2-nitro-4-methylphenyl group in the target compound introduces steric and electronic effects distinct from the 4-nitrophenyl group in 1-(4-nitrophenyl)-1H-imidazole. The nitro group at the 2-position (ortho to the indazole linkage) may hinder rotational freedom and alter intermolecular interactions compared to para-substituted analogues .

Synthetic Accessibility: Chlorination and nitration reactions are common in synthesizing nitro-phenyl derivatives.

Physicochemical Properties: The methyl group at the 4-position likely enhances lipophilicity compared to non-methylated analogues, impacting solubility and bioavailability. This contrasts with the chloromethyl substituent in the imidazole derivative, which introduces polarizability and reactivity toward nucleophilic substitution .

Research Findings and Challenges

  • Crystallographic Analysis: Tools like SHELXL and SHELXT (–4) are critical for resolving the crystal structures of nitro-phenyl heterocycles.
  • Biological Relevance: While 1-(4-nitrophenyl)-1H-imidazole is noted for research applications (), the biological activity of the target compound remains unexplored in the provided sources.

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